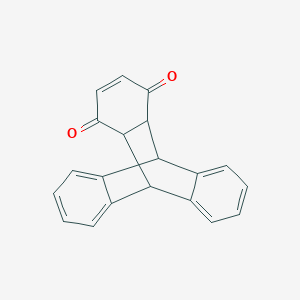
RCL S264873
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RCL S264873 is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
The synthesis of RCL S264873 typically involves multi-step organic reactions. The synthetic routes often start with simpler cyclic compounds, which undergo a series of cyclization and functionalization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Análisis De Reacciones Químicas
RCL S264873 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution can replace functional groups with nucleophiles.
Aplicaciones Científicas De Investigación
RCL S264873 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of RCL S264873 involves its interaction with molecular targets through its multiple reactive sites. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
RCL S264873 can be compared with other similar compounds, such as:
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylic acid: This compound has a similar pentacyclic structure but differs in its functional groups, leading to different chemical properties and applications.
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carbaldehyde:
This compound stands out due to its specific functional groups and the resulting unique chemical behavior.
Propiedades
Número CAS |
1711-46-2 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
InChI |
InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-20H |
Clave InChI |
WHGYFGNRTSDCBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
SMILES canónico |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
Key on ui other cas no. |
1711-46-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















